molecular formula C20H13FN6O2S B2939156 2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1040681-62-6

2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2939156
CAS No.: 1040681-62-6
M. Wt: 420.42
InChI Key: HASYVEKZUXUAPH-UHFFFAOYSA-N
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Description

2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a pyrazolo[1,5-d][1,2,4]triazine moiety via a thioether (-S-CH2-) linker.

For instance, pyrazolo-triazine derivatives are known for anti-inflammatory and antimicrobial properties, while pyrido-pyrimidinones are explored in anticancer therapies . Synthesis likely involves multi-step reactions, such as condensation of enaminones with thiol-containing intermediates, analogous to methods described for structurally related thieno-fused bicyclic compounds .

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN6O2S/c21-13-6-4-12(5-7-13)15-10-16-19(29)23-24-20(27(16)25-15)30-11-14-9-18(28)26-8-2-1-3-17(26)22-14/h1-10H,11H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASYVEKZUXUAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors These may include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins

Biological Activity

The compound 2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews its biological activity based on available research findings, including antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure

The compound features a unique structural framework that includes:

  • A pyrido[1,2-a]pyrimidin-4-one core.
  • A thioether linkage to a pyrazolo[1,5-d][1,2,4]triazin moiety.
  • A fluorophenyl substituent which may influence its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown that derivatives of this class can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .
CompoundMIC (µg/mL)Target Organism
Example A32E. coli
Example B16S. aureus

Cytotoxic Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For example:

  • Case Study : In vitro assays demonstrated that it exhibits cytotoxicity against pancreatic cancer cells (DAN-G), with an IC50 value indicating effective concentration for inducing cell death .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cellular processes. For example, some derivatives have been reported to inhibit acetylcholinesterase and butyrylcholinesterase .
EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseModerate157
ButyrylcholinesteraseSelective46

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. For instance:

  • A study highlighted the synthesis of thioether derivatives and their enhanced biological activities compared to parent compounds .

Case Studies

  • Antimicrobial Activity : A derivative was tested against multiple strains and showed potent activity with lower MIC values compared to standard antibiotics.
  • Cytotoxicity : Another derivative exhibited significant cytotoxicity in human cancer cell lines, indicating potential for further development as an anticancer agent.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The 4-fluorophenyl group increases hydrophobicity relative to non-fluorinated analogues, which may improve membrane permeability but reduce solubility .

Thermodynamic and Stability Profiles

  • Thermal Stability : Pyrazolo-triazine derivatives typically decompose above 250°C, comparable to triazolopyrimidines in .
  • Solubility: The pyrido-pyrimidinone core’s polarity is offset by the 4-fluorophenyl group, resulting in lower aqueous solubility than purely polar analogues (e.g., piperidinium nitrate in ) .

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